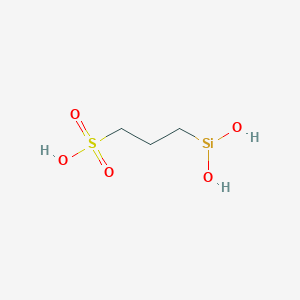
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one is a heterocyclic compound belonging to the class of 4-hydroxy-2-pyrones. . The structure of this compound features a pyran ring with a hydroxyl group at the 4-position and a 3-methylbutyl substituent at the 6-position, making it a unique and valuable molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one can be achieved through various methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations using transition metal complexes . Another method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions: 4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electrophilic and nucleophilic centers within the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original hydroxyl group .
科学的研究の応用
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one has a wide range of scientific research applications:
作用機序
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one can be compared with other similar compounds, such as kojic acid and 4-hydroxy-2-quinolones . While kojic acid is known for its skin-whitening properties and antioxidant activity, 4-hydroxy-2-quinolones are valuable in drug research and development due to their unique biological activities . The uniqueness of this compound lies in its specific substituent at the 6-position, which imparts distinct chemical and biological properties.
類似化合物との比較
- Kojic acid
- 4-Hydroxy-2-quinolones
- 3-Hydroxy-4-pyranones
特性
CAS番号 |
315193-05-6 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
4-hydroxy-6-(3-methylbutyl)pyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-7(2)3-4-9-5-8(11)6-10(12)13-9/h5-7,11H,3-4H2,1-2H3 |
InChIキー |
XBJDHJQNQRRFFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=CC(=CC(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


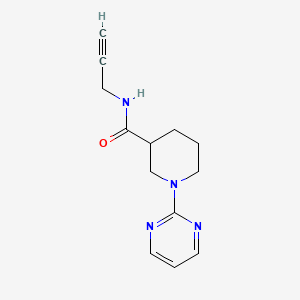
![3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro-](/img/structure/B12577651.png)


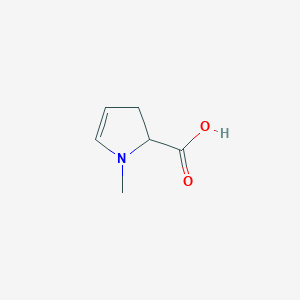
![2,2'-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene)](/img/structure/B12577668.png)
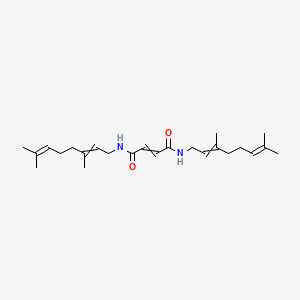
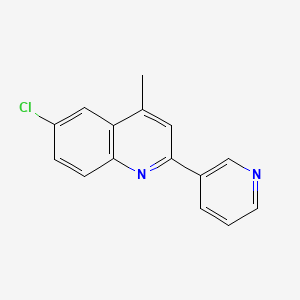
![N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12577693.png)

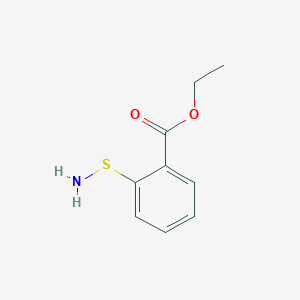
![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
